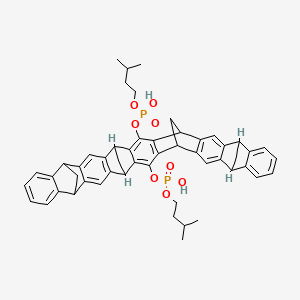

SARS-CoV-2-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H52O8P2 |

|---|---|

Molecular Weight |

866.9 g/mol |

IUPAC Name |

[22-[hydroxy(3-methylbutoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl hydrogen phosphate |

InChI |

InChI=1S/C52H52O8P2/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56) |

InChI Key |

DBTPWNSUELRXFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Mechanism of Action of SARS-CoV-2 Inhibitors

A Note to the Reader: Initial searches did not yield specific public domain information on a compound designated "SARS-CoV-2-IN-26." The following guide provides a comprehensive overview of the primary mechanisms of action for well-characterized SARS-CoV-2 inhibitors, tailored for researchers, scientists, and drug development professionals. This document focuses on the core therapeutic targets within the SARS-CoV-2 lifecycle and the methodologies used to assess inhibitor efficacy.

Inhibition of Viral Entry

The entry of SARS-CoV-2 into host cells is a critical first step in its replication cycle and presents a key target for antiviral intervention. This process is primarily mediated by the viral Spike (S) glycoprotein, which binds to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3] Following receptor binding, the S protein is cleaved by host proteases, such as transmembrane protease, serine 2 (TMPRSS2), which facilitates the fusion of the viral and host cell membranes, allowing the release of the viral genome into the cytoplasm.[1][4]

Mechanism of Action

Inhibitors of viral entry can act through several mechanisms:

-

Blocking Spike-ACE2 Interaction: Compounds or antibodies can bind to the receptor-binding domain (RBD) of the S protein or to the ACE2 receptor itself, physically preventing the virus from attaching to the host cell.[5]

-

Inhibiting Host Proteases: Molecules that inhibit the activity of proteases like TMPRSS2 can prevent the necessary cleavage of the S protein, thereby blocking membrane fusion.[6]

-

Inhibiting Endosomal Acidification: For viruses that enter through the endosomal pathway, drugs like chloroquine and hydroxychloroquine can increase the endosomal pH, which inhibits the function of pH-dependent proteases required for viral fusion.[5]

Quantitative Data for Viral Entry Inhibitors

| Compound/Agent | Target | Assay Type | EC50/IC50 | Cell Line | Reference |

| Soluble Recombinant ACE2 | Spike Glycoprotein | Pseudoviral Entry Assay | - | - | [5] |

| Chloroquine | Endosomal Acidification | Live Virus Inhibition | Micromolar range | Vero E6 | [5] |

| Hydroxychloroquine | Endosomal Acidification | Live Virus Inhibition | Micromolar range | Vero E6 | [5] |

| Arbidol | S protein-mediated fusion | In vitro antiviral assay | 4.11 μM (EC50) | - | [7] |

Experimental Protocols

A. Pseudovirus Neutralization Assay:

-

Objective: To determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 Spike protein.

-

Methodology:

-

Lentiviral or VSV-based pseudoviruses are generated to express the SARS-CoV-2 S protein and carry a reporter gene (e.g., luciferase or GFP).

-

Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2) are seeded in 96-well plates.

-

The pseudoviruses are pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.

-

The mixture is then added to the host cells and incubated for 48-72 hours.

-

Reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence), which is proportional to the efficiency of viral entry.

-

The EC50 value is calculated as the concentration of the compound that reduces reporter gene expression by 50%.

-

B. Plaque Reduction Neutralization Test (PRNT):

-

Objective: To quantify the titer of neutralizing antibodies or the potency of an antiviral compound against live SARS-CoV-2.

-

Methodology:

-

Confluent monolayers of susceptible cells (e.g., Vero E6) are prepared in 6- or 12-well plates.

-

The test compound is serially diluted and incubated with a known amount of infectious SARS-CoV-2 for 1 hour at 37°C.

-

The cell monolayers are washed, and the virus-compound mixture is added.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

-

Visualizations

References

- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. publications.aap.org [publications.aap.org]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. SARS-CoV-2 Infection and Antiviral Strategies: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Biology of the SARS-CoV-2 Main Protease Binding Site for PF-07321332 (Nirmatrelvir)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and molecular interactions between the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and the potent oral inhibitor PF-07321332 (nirmatrelvir), a key component of the antiviral drug Paxlovid.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are necessary for viral replication and transcription.[1] Due to its critical role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[1][2] The enzyme is active as a homodimer, with each protomer consisting of three domains. The active site, which features a catalytic dyad of Cysteine-145 and Histidine-41, is located in a cleft between domains I and II.[3]

PF-07321332 (Nirmatrelvir): An Overview

PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main protease.[1] It is a peptidomimetic compound that acts as a reversible covalent inhibitor.[4] The drug is co-administered with a low dose of ritonavir, which inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, thereby reducing the metabolic clearance of nirmatrelvir and increasing its plasma concentration.[5]

Quantitative Binding Data

The potency of PF-07321332 has been evaluated in various biochemical and cellular assays. The following table summarizes key quantitative data on its inhibitory activity against SARS-CoV-2 Mpro.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.023 µM | Enzymatic inhibition of SARS-CoV-2 Mpro | [3] |

| Ki | 0.933 nM | in vitro biochemical enzymatic assay (wildtype) | [6] |

| Ki | 0.635 nM | in vitro biochemical enzymatic assay (Omicron variant) | [6] |

| EC50 | 38.0 nM | Antiviral activity in VeroE6 P-gp knockout cells (USA-WA1/2020) | [7] |

| EC50 | 16.2 nM | Antiviral activity in VeroE6 P-gp knockout cells (Omicron variant) | [7] |

| EC50 | 33 nM | Antiviral activity in Caco-2 cells (Omicron variant) | [8] |

| EC90 | 317 nM | Antiviral activity against SARS-CoV-1 in cellular assays | [9] |

| EC90 | 351 nM | Antiviral activity against MERS-CoV in cellular assays | [9] |

Structural Biology of the Binding Site and Mechanism of Action

Crystal structures of the SARS-CoV-2 Mpro in complex with PF-07321332 have been resolved, providing detailed insights into the binding mechanism. The inhibitor binds in the active site cleft, occupying the S1, S2, and S4 subsites.[3][4]

The primary mechanism of inhibition involves the formation of a reversible covalent bond between the nitrile warhead of PF-07321332 and the catalytic cysteine residue (Cys145) of Mpro.[4] This interaction forms a thioimidate moiety, which is stabilized by hydrogen bonds within the oxyanion hole of the active site.[3]

In addition to the covalent interaction, the binding of PF-07321332 is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.[4] Specifically, the lactam ring of the inhibitor occupies the S1 subsite, while other functional groups extend into the S2 and S4 subsites, forming interactions with residues such as His163, Glu166, and Gln192.[3][4]

Experimental Protocols

A common method for producing SARS-CoV-2 Mpro for structural and biochemical studies involves recombinant expression in Escherichia coli.

-

Gene Synthesis and Cloning: The gene encoding SARS-CoV-2 Mpro (residues 1-306) is synthesized with codon optimization for E. coli expression. It is then cloned into an expression vector, often with an N-terminal tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) broth at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, imidazole, and a reducing agent like DTT or β-mercaptoethanol). The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column (for His-tagged protein). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The Mpro is then eluted with a high concentration of imidazole.

-

Tag Removal and Further Purification: If necessary, the affinity tag is cleaved using a specific protease (e.g., TEV protease). The protein solution is then subjected to further purification steps, such as size-exclusion chromatography (gel filtration), to remove the cleaved tag, aggregates, and other impurities, resulting in a highly pure and homogenous Mpro sample.

Obtaining high-quality crystals is crucial for determining the three-dimensional structure of the Mpro-inhibitor complex.

-

Complex Formation: Purified SARS-CoV-2 Mpro is incubated with an excess of PF-07321332 (typically a 3-5 fold molar excess) for a specific duration (e.g., 1-2 hours) at 4°C to ensure complete binding.

-

Crystallization Screening: The Mpro-PF-07321332 complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL). Crystallization conditions are screened using commercially available sparse-matrix screens via the hanging-drop or sitting-drop vapor diffusion method.[10][11] A robotic liquid handler is often used for setting up these screens.[10][11]

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, well-diffracting single crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

A fluorescence resonance energy transfer (FRET)-based assay is commonly used to measure the enzymatic activity of Mpro and determine the inhibitory potency of compounds like PF-07321332.[12]

-

Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher at its ends is used. The peptide sequence is designed to be recognized and cleaved by Mpro. In the intact substrate, the fluorescence of the fluorophore is quenched by the nearby quencher. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.

-

Assay Components:

-

Buffer: A suitable assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

-

Enzyme: Purified SARS-CoV-2 Mpro at a fixed concentration.

-

Substrate: The FRET peptide substrate at a concentration close to its Michaelis constant (Km).

-

Inhibitor: PF-07321332 at various concentrations.

-

-

Procedure: a. The inhibitor (PF-07321332) at different concentrations is pre-incubated with Mpro in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in a microplate. b. The enzymatic reaction is initiated by adding the FRET substrate. c. The increase in fluorescence is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

Key Interactions at the Binding Site

The high-resolution crystal structures of the Mpro-PF-07321332 complex reveal a network of specific interactions that contribute to its high binding affinity and inhibitory potency.

References

- 1. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. Crystallization of SARS-CoV-2 Mpro [protocols.io]

- 11. Crystallisation of SARS-CoV-2 Mpro [protocols.io]

- 12. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inhibition of the SARS-CoV-2 Replication Cycle by the Main Protease Inhibitor MI-30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of the SARS-CoV-2 viral replication cycle, using the potent main protease (Mpro) inhibitor, MI-30, as a representative example. This document outlines the quantitative efficacy of MI-30, details the experimental protocols for its evaluation, and visualizes its mechanism of action and relevant workflows.

Quantitative Data Summary

The inhibitory potency of MI-30 against SARS-CoV-2 has been quantified through both enzymatic and cell-based assays. The following table summarizes the key quantitative metrics for MI-30, providing a clear comparison of its efficacy.[1][2]

| Metric | Value | Assay Type | Cell Line (if applicable) | Reference |

| IC50 | 13.9 nM | Enzymatic (FRET) | N/A | [1] |

| EC50 | 0.54 µM | Cell-based (Antiviral) | Vero E6 | [2] |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor in a biochemical context.

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication in a cell-based assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of Mpro inhibitors like MI-30.

Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory effect of compounds like MI-30.[1][3][4][5]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

-

Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0

-

Test compound (MI-30) dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of MI-30 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Compound Incubation: In a 384-well plate, add 25 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.4 µM) to each well.

-

Add 0.5 µL of the diluted MI-30 or control solutions to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the FRET substrate (final concentration ~5 µM) to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) over time (e.g., every minute for 15-30 minutes).

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of an inhibitor in preventing viral replication and cytopathic effect (CPE) in a cellular context.[6]

Principle: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are treated with the test compound and then infected with the virus. The ability of the compound to protect the cells from virus-induced death (CPE) is quantified.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (MI-30)

-

Positive control antiviral (e.g., Remdesivir)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of MI-30 in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for the development of significant CPE in the untreated, infected control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the uninfected control (100% viability) and the untreated, infected control (0% protection). Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy in a Transgenic Mouse Model

This protocol outlines the evaluation of an antiviral compound's efficacy in a living organism using a mouse model genetically engineered to be susceptible to SARS-CoV-2.[1][7]

Principle: Transgenic mice expressing the human ACE2 receptor (hACE2) are infected with SARS-CoV-2. The test compound is administered, and its effect on viral load and disease pathology in the lungs is assessed.

Materials:

-

hACE2 transgenic mice

-

SARS-CoV-2 virus stock

-

Test compound formulation (MI-30)

-

Vehicle control

-

Anesthesia

-

Equipment for intranasal inoculation

-

BSL-3 containment facility

-

Reagents and equipment for qRT-PCR and histology

Procedure:

-

Acclimatization: Acclimatize hACE2 transgenic mice to the BSL-3 facility for an appropriate period.

-

Infection: Anesthetize the mice and infect them intranasally with a predetermined dose of SARS-CoV-2.

-

Treatment: At a specified time post-infection (e.g., 4 hours), administer MI-30 or the vehicle control via the desired route (e.g., intraperitoneal or oral). Continue treatment at regular intervals (e.g., once or twice daily) for a set number of days.

-

Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss and changes in activity.

-

Endpoint Analysis: At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice.

-

Sample Collection: Collect lung tissue for virological and pathological analysis.

-

Viral Load Quantification: Homogenize a portion of the lung tissue and extract viral RNA. Quantify the viral RNA levels using qRT-PCR to determine the viral load.

-

Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, and section. Stain the sections (e.g., with hematoxylin and eosin) to assess the extent of lung lesions and inflammation.

-

Data Analysis: Compare the viral loads and lung pathology scores between the MI-30-treated group and the vehicle control group to determine the in vivo efficacy of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the SARS-CoV-2 replication cycle, the mechanism of action of MI-30, and a typical experimental workflow.

Caption: The SARS-CoV-2 replication cycle within a host cell.

Caption: Mechanism of action of MI-30 on the SARS-CoV-2 Mpro.

Caption: A typical workflow for the evaluation of an antiviral compound.

Caption: Impact of Mpro inhibition on innate immune signaling pathways.[8]

References

- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. europeanreview.org [europeanreview.org]

- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Major Protease Of SARS-CoV-2 Acts To Suppress Innate Immunity [forbes.com]

In Vitro Evaluation of a Novel SARS-CoV-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel investigational compound, designated SARS-CoV-2-IN-26, for its potential antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document details the experimental methodologies for key assays, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows. The objective is to furnish researchers and drug development professionals with a foundational understanding of the preclinical assessment of potential therapeutic agents against SARS-CoV-2.

Introduction

The ongoing global health challenge posed by COVID-19 necessitates the rapid development of effective antiviral therapeutics. A critical step in the drug discovery pipeline is the rigorous in vitro characterization of candidate molecules to determine their potency, selectivity, and mechanism of action. This guide outlines the typical preliminary in vitro evaluation of a novel compound, exemplified by this compound. The methodologies and data presented are synthesized from established protocols in the field of virology and antiviral research.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were assessed in various cell lines. The key quantitative metrics are summarized below for clear comparison.

Table 1: Antiviral Activity of this compound against different SARS-CoV-2 Variants

| Virus Variant | Cell Line | Assay Type | EC50 (µM) |

| SARS-CoV-2 (Wild Type) | Vero E6 | Plaque Reduction | 0.85 |

| SARS-CoV-2 (Wild Type) | Calu-3 | Viral RNA Yield | 1.12 |

| SARS-CoV-2 (Delta) | Vero E6 | Plaque Reduction | 1.05 |

| SARS-CoV-2 (Omicron) | Vero E6 | Plaque Reduction | 1.28 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

| Vero E6 | MTT | 72 | > 100 |

| Calu-3 | CellTiter-Glo | 72 | 85.4 |

| A549-ACE2 | MTT | 72 | > 100 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.

Table 3: Selectivity Index of this compound

| Virus Variant | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| SARS-CoV-2 (Wild Type) | Vero E6 | > 100 | 0.85 | > 117.6 |

| SARS-CoV-2 (Wild Type) | Calu-3 | 85.4 | 1.12 | 76.3 |

The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Culture

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly susceptible to SARS-CoV-2 infection. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells, which endogenously express ACE2 and TMPRSS2. Maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

A549-ACE2: Human lung carcinoma cells engineered to overexpress the ACE2 receptor. Maintained in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Virus:

-

SARS-CoV-2 isolate USA-WA1/2020 (BEI Resources, NR-52281) and other variants were propagated in Vero E6 cells. Viral titers were determined by plaque assay. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) laboratory.

-

Antiviral Activity Assays

-

Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Mix the compound dilutions with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) and incubate for 1 hour at 37°C.

-

Remove the culture medium from the cells and inoculate with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose.

-

Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the percentage of inhibition relative to the virus control wells. The EC50 value is determined using a non-linear regression analysis.

-

Seed Calu-3 cells in 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

-

After 48 hours of incubation, collect the cell culture supernatant.

-

Extract viral RNA from the supernatant using a commercial RNA extraction kit.

-

Quantify the viral RNA levels using a one-step quantitative reverse transcription PCR (RT-qPCR) assay targeting the SARS-CoV-2 E gene.

-

Calculate the percentage of viral RNA reduction compared to the vehicle control and determine the EC50 value.

Cytotoxicity Assays

-

Seed Vero E6 or A549-ACE2 cells in 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value.[1]

Visualizations

Experimental Workflow

References

Technical Guide: SARS-CoV-2-IN-26 - A Profile of a 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of SARS-CoV-2-IN-26, a novel small molecule inhibitor of SARS-CoV-2. While the inquiry specified an interest in the compound's effects on viral entry and fusion, current scientific literature identifies this compound as an inhibitor of the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is crucial for viral replication after the virus has entered the host cell. This guide will therefore focus on the established mechanism of action of this compound, while also providing detailed information on the distinct processes of viral entry and fusion for contextual understanding.

Quantitative Data Summary for this compound

This compound, also identified as compound (S,R)-4y, is characterized as a potent and selective inhibitor of the SARS-CoV-2 3CL protease.[1][2] The key quantitative metrics for this compound are summarized in the table below.

| Parameter | Value | Cell Line | Description |

| IC50 | 0.43 µM | - | The half-maximal inhibitory concentration against SARS-CoV-2 3CLpro, indicating its potency.[1] |

| CC50 | 35.69 µM | Vero-E6 | The half-maximal cytotoxic concentration, used to assess the compound's toxicity to cells.[2] |

| Selectivity | No inhibition up to 50 µM | - | The compound showed no inhibitory activity against host proteases CTSB, CTSL, CTRC, and TMPRSS2, indicating high selectivity for the viral protease.[1][2] |

| Binding Affinity (KD) | 15.90 µM | - | The equilibrium dissociation constant, which measures the binding affinity to SARS-CoV-2 3CLpro.[2] |

| Inhibition Type | Uncompetitive | - | The inhibitor binds to the enzyme-substrate complex.[2] |

| Mechanism | Noncovalent Allosteric | - | The compound binds to a site other than the active site (an allosteric site) through non-covalent interactions to inhibit enzyme activity.[1][2] |

Mechanism of Action of this compound: Inhibition of 3CL Protease

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual functional proteins for viral replication to occur. The 3CL protease is the enzyme responsible for the majority of these cleavage events.[3][4] By inhibiting 3CLpro, this compound effectively halts the viral replication cycle within the host cell.[3]

Studies have shown that this compound ((S,R)-4y) is a noncovalent, allosteric inhibitor.[1][2] This means it binds to a pocket on the 3CLpro enzyme that is distinct from the active site where the polyprotein cleavage occurs. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.[5]

Contextual Overview: SARS-CoV-2 Viral Entry and Fusion

Although this compound does not target viral entry and fusion, understanding this process is critical in the broader context of antiviral drug development. The entry of SARS-CoV-2 into a host cell is a multi-step process mediated by the viral Spike (S) protein.[6][7]

-

Receptor Binding : The S1 subunit of the Spike protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of the host cell.[6][8]

-

Proteolytic Cleavage : Host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosomes, cleave the Spike protein at the S1/S2 and S2' sites. This cleavage is essential to expose the fusion peptide.[6][7][8]

-

Membrane Fusion : The exposed fusion peptide in the S2 subunit inserts into the host cell membrane, bringing the viral and cellular membranes close together. This leads to the fusion of the two membranes and the release of the viral RNA into the host cell's cytoplasm.[7][9]

Experimental Protocols

3CL Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to quantify the inhibitory activity of compounds against the 3CL protease.

Methodology:

-

Reagents and Materials : Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate peptide with a FRET pair (e.g., Edans/Dabcyl), assay buffer, test compound (this compound), and a microplate reader.

-

Procedure :

-

The 3CLpro enzyme is pre-incubated with varying concentrations of the test compound in an assay buffer in a 96-well plate.

-

The reaction is initiated by adding the FRET-based substrate to each well.

-

The plate is incubated at a controlled temperature.

-

Cleavage of the substrate by 3CLpro separates the FRET pair, resulting in an increase in fluorescence.

-

Fluorescence is measured over time using a microplate reader.

-

-

Data Analysis : The rate of substrate cleavage is calculated from the fluorescence signal. The percent inhibition for each compound concentration is determined relative to a control with no inhibitor. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit viral entry mediated by the Spike protein.[10][11][12][13][14]

Methodology:

-

Reagents and Materials : Pseudoviruses (e.g., lentiviral or VSV core) expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP), host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2), cell culture medium, test compound, and a luminometer or fluorescence microscope.[10][11][12][13][14]

-

Procedure :

-

Host cells are seeded in a 96-well plate.

-

The pseudoviruses are pre-incubated with different concentrations of the test compound.

-

The mixture is then added to the host cells.

-

The plate is incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

-

Data Analysis : The level of infection is quantified by measuring the reporter gene expression (luciferase activity or GFP-positive cells).[11][12] The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell-Cell Fusion Assay

This assay assesses a compound's ability to block Spike-mediated fusion between two different cell populations.[15][16][17][18][19]

Methodology:

-

Reagents and Materials : "Effector" cells expressing the SARS-CoV-2 Spike protein and one part of a reporter system (e.g., one half of a split-luciferase). "Target" cells expressing the ACE2 receptor and the other part of the reporter system. Cell culture medium and the test compound.[18][19]

-

Procedure :

-

The effector cells are treated with various concentrations of the test compound.

-

The target cells are then co-cultured with the treated effector cells.

-

If cell fusion occurs, the two parts of the reporter system combine and produce a measurable signal.

-

The co-culture is incubated for a set period (e.g., 24 hours).

-

-

Data Analysis : The reporter signal (e.g., luminescence) is measured. The percent inhibition of cell fusion is calculated for each compound concentration, and the IC50 is determined.[15]

Conclusion

This compound ((S,R)-4y) is a potent and selective allosteric inhibitor of the SARS-CoV-2 3CL protease. Its mechanism of action is centered on the disruption of viral replication within the host cell, a distinct phase of the viral life cycle from viral entry and fusion. While there is currently no evidence to suggest that this compound affects viral entry or fusion, the methodologies to assess such activities are well-established and have been detailed in this guide for a comprehensive understanding of antiviral screening strategies. Further research into this compound will likely continue to focus on its role as a 3CLpro inhibitor in the development of potential therapeutics for COVID-19.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Alkynylamide-Based Nonpeptidic Allosteric Inhibitors for SARS-CoV-2 3-Chymotrypsin-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural understanding of SARS-CoV-2 virus entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spike protein mediated membrane fusion during SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism and Consequences of SARS-CoV-2 Spike-Mediated Fusion and Syncytia Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. berthold.com [berthold.com]

- 12. berthold.com [berthold.com]

- 13. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]

- 15. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 | PLOS Pathogens [journals.plos.org]

- 16. A Cellular Assay for Spike/ACE2 Fusion: Quantification of Fusion-Inhibitory Antibodies after COVID-19 and Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 18. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of SARS-CoV-2 Glycoprotein Using a Quantitative Cell–Cell Fusion System | Springer Nature Experiments [experiments.springernature.com]

Identifying the Molecular Target of a Novel SARS-CoV-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for identifying the molecular target of a novel SARS-CoV-2 inhibitor, exemplified by the hypothetical compound "SARS-CoV-2-IN-26." The methodologies and data presented are based on established research into known SARS-CoV-2 molecular targets and provide a framework for the characterization of new antiviral agents.

Overview of Potential SARS-CoV-2 Molecular Targets

The life cycle of SARS-CoV-2 presents several key proteins and host factors that are potential targets for therapeutic intervention.[1][2] A primary step in characterizing a new inhibitor is to assess its activity against these validated targets. The main viral targets include structural proteins essential for viral entry and replication, as well as non-structural proteins (nsps) that play a crucial role in the viral life cycle.[2][3][4] Host factors that facilitate viral entry are also critical targets.

Key Viral and Host Molecular Targets:

-

Spike (S) Glycoprotein: Mediates viral entry by binding to the host cell receptor ACE2.[3][4] The interaction between the S protein's receptor-binding domain (RBD) and ACE2 is a primary target for neutralizing antibodies and small molecule inhibitors.[3]

-

Main Protease (Mpro or 3CLpro): A cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][5] Its inhibition blocks the viral life cycle.[2]

-

Papain-Like Protease (PLpro): Another viral protease involved in polyprotein processing and also in dismantling host innate immune responses.[5]

-

RNA-dependent RNA polymerase (RdRp; nsp12): The core enzyme of the viral replication and transcription machinery, responsible for synthesizing viral RNA.[1]

-

NSP13 Helicase: An enzyme crucial for unwinding viral RNA during replication.[6]

-

Angiotensin-Converting Enzyme 2 (ACE2): The primary host cell surface receptor for the SARS-CoV-2 Spike protein.[7][8] Blocking this interaction can prevent viral entry.

-

Transmembrane Serine Protease 2 (TMPRSS2): A host cell protease that primes the Spike protein, facilitating membrane fusion and viral entry.[7][8][9]

Quantitative Data on Known SARS-CoV-2 Inhibitors

The following tables summarize quantitative data for representative inhibitors of key SARS-CoV-2 molecular targets. This data serves as a benchmark for evaluating the potency and specificity of a novel inhibitor like "this compound."

Table 1: Inhibitors of Viral Proteases (Mpro and PLpro)

| Compound | Target | Assay Type | IC50 / Kd | Reference |

| PF-07321332 (Nirmatrelvir) | Mpro | Enzymatic Assay | 3.1 nM (Ki) | N/A |

| GC376 | Mpro | FRET Assay | 0.04 µM (IC50) | N/A |

| Ebselen | Mpro | Enzymatic Assay | 0.67 µM (IC50) | N/A |

| Thiopurines | PLpro | Enzymatic Assay | 5 µM (IC50) | N/A |

| GRL-0617 | PLpro | Enzymatic Assay | 0.6 µM (IC50) | N/A |

Table 2: Inhibitors of Viral Entry and Replication

| Compound | Target | Assay Type | EC50 / Kd | Reference |

| Camostat mesylate | TMPRSS2 | Cell-based Assay | 1 µM (EC50) | [7] |

| Remdesivir | RdRp | Cell-based Assay | 0.77 µM (EC50) | [1] |

| Tylophorine-based compounds | Broad-spectrum anti-coronavirus | Cytopathic Effect Assay | 2.5 - 78 nM (EC50) | [10] |

| CD04872SC | SARS-CoV-2 (WT) | Infection Inhibition Assay | 248 µM (EC50) | [11] |

| CD04872SC | SARS-CoV-2 (Delta) | Infection Inhibition Assay | 152 µM (EC50) | [11] |

| CD04872SC | SARS-CoV-2 (Omicron) | Infection Inhibition Assay | 308 µM (EC50) | [11] |

Experimental Protocols for Target Identification and Validation

To identify the molecular target of "this compound," a tiered approach involving both enzymatic and cell-based assays is recommended.

Primary Screening: Enzymatic Assays

Initial screening should involve in vitro enzymatic assays for the most probable viral targets.

3.1.1. Mpro and PLpro Inhibition Assay (FRET-based)

This assay measures the proteolytic activity of Mpro or PLpro on a fluorogenic substrate.

-

Principle: A fluorescence resonance energy transfer (FRET) peptide substrate is cleaved by the protease, separating a fluorophore from a quencher and resulting in a detectable fluorescent signal. An inhibitor will prevent this cleavage, leading to a reduced signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

-

Dispense the inhibitor ("this compound") at various concentrations into a 96-well plate.

-

Add a fixed concentration of recombinant Mpro or PLpro (e.g., 40 nM) to each well and incubate for 30 minutes at 25°C.[5]

-

Initiate the reaction by adding the FRET substrate (e.g., Z-RLRGG-AMC for PLpro).[5]

-

Monitor the increase in fluorescence over time using a plate reader (e.g., λex = 340 nm; λem = 450 nm).[5]

-

Calculate the percent inhibition and determine the IC50 value.

-

3.1.2. NSP13 Helicase ATPase and Unwinding Assays

These assays assess the two key functions of the helicase enzyme.

-

ATPase Assay (ADP-Glo™):

-

Principle: Measures the amount of ATP consumed by the helicase, which is proportional to its activity. The ADP-Glo™ system quantifies the amount of ADP produced.

-

Protocol:

-

Incubate recombinant NSP13 with ATP and the test compound.

-

Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence to determine the level of ATPase inhibition.

-

-

-

FRET-based Helicase Unwinding Assay:

-

Principle: A dual-labeled DNA or RNA duplex substrate with a fluorophore and a quencher is used. Helicase activity unwinds the duplex, separating the fluorophore and quencher, resulting in an increased fluorescence signal.

-

Protocol:

-

Incubate the FRET substrate with NSP13 helicase and the test compound.

-

Monitor the change in fluorescence over time to measure the unwinding activity.[6]

-

-

Secondary Screening: Cell-Based Assays

If primary screening suggests a target, cell-based assays are crucial for validation in a more biologically relevant context.

3.2.1. Pseudovirus Neutralization Assay

This assay determines if the inhibitor can block viral entry.

-

Principle: A replication-deficient virus (e.g., lentivirus) is engineered to express the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP). The ability of this pseudovirus to infect host cells expressing ACE2 and TMPRSS2 is measured.

-

Protocol:

-

Seed host cells (e.g., HEK293T-ACE2) in a 96-well plate.

-

Pre-incubate the SARS-CoV-2 pseudovirus with varying concentrations of "this compound".

-

Add the virus-inhibitor mixture to the cells and incubate for 48-72 hours.

-

Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

-

Calculate the EC50 value based on the reduction in reporter signal.

-

3.2.2. Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of an inhibitor to protect cells from virus-induced death.

-

Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines (e.g., Vero E6). An effective antiviral will prevent this.

-

Protocol:

-

Seed Vero E6 cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).

-

Incubate for a period sufficient to observe CPE (e.g., 3-5 days).

-

Quantify cell viability using a reagent such as crystal violet or MTS.[10]

-

Determine the EC50 (50% maximal effective concentration) and CC50 (50% maximal cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).[10]

-

Target Deconvolution and Binding Affinity

If the inhibitor is active in cell-based assays but not in primary enzymatic screens, or if further confirmation is needed, direct binding assays can be employed.

3.3.1. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding interaction between an immobilized protein (the target) and an analyte (the inhibitor) in real-time without labeling. This provides kinetic data, including association and dissociation rates, and the binding affinity (KD).

-

Protocol:

-

Immobilize the recombinant target protein (e.g., Mpro, Spike RBD) onto a sensor chip.

-

Flow different concentrations of "this compound" over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor.

-

Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

-

3.3.2. Thermal Shift Assay (TSA)

-

Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Mix the target protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

Add the test compound.

-

Gradually increase the temperature and monitor the fluorescence.

-

The temperature at which the protein unfolds (the midpoint of the fluorescence transition) is the Tm. A significant shift in Tm in the presence of the compound indicates binding.

-

Visualizing Pathways and Workflows

The following diagrams illustrate key viral pathways and a logical workflow for target identification.

Caption: SARS-CoV-2 Viral Entry Pathway.

Caption: Workflow for Molecular Target Identification.

Caption: SARS-CoV-2 Replication and Protease Function.

References

- 1. SARS-CoV-2: Pathogenesis, Molecular Targets and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The main protease of SARS-CoV-2 as therapeutic target to development specific drugs to treat COVID-19 - MedCrave online [medcraveonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]

- 8. Frontiers | Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status [frontiersin.org]

- 9. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Nirmatrelvir and GRL-0617 with SARS-CoV-2 Proteases

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: The SARS-CoV-2 virus, the causative agent of COVID-19, relies on two key cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), for its replication and propagation. These enzymes are crucial for processing the viral polyproteins into functional non-structural proteins. Consequently, Mpro and PLpro have emerged as prime targets for the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the interaction of two well-characterized inhibitors, nirmatrelvir for Mpro and GRL-0617 for PLpro, with their respective targets. This document details the quantitative binding and inhibitory data, the experimental protocols used to derive this data, and visual representations of the relevant biological pathways and experimental workflows. While the specific compound "SARS-CoV-2-IN-26" was not found in publicly available scientific literature, this guide utilizes nirmatrelvir and GRL-0617 as exemplary and clinically relevant inhibitors to fulfill the core requirements of an in-depth technical analysis.

Introduction to SARS-CoV-2 Proteases and Their Inhibition

The replication of SARS-CoV-2 is a complex process that is heavily dependent on the functions of its non-structural proteins (nsps). These nsps are initially synthesized as large polyproteins, pp1a and pp1ab, which require proteolytic cleavage to release the individual functional proteins. This critical processing is carried out by two viral proteases: the main protease (Mpro) and the papain-like protease (PLpro).

Main Protease (Mpro): Mpro, also known as 3C-like protease (3CLpro), is responsible for cleaving the polyprotein at no fewer than 11 sites. Its action is essential for the formation of the viral replication and transcription complex (RTC). The active site of Mpro contains a catalytic dyad of cysteine and histidine residues, making it a target for covalent and non-covalent inhibitors.

Papain-like Protease (PLpro): PLpro is responsible for cleaving the N-terminal end of the viral polyprotein, releasing nsp1, nsp2, and nsp3. In addition to its role in viral polyprotein processing, PLpro also possesses deubiquitinating and deISGylating activities, which help the virus to evade the host's innate immune response. This dual functionality makes PLpro an attractive target for antiviral drug development.

Inhibition of these proteases disrupts the viral life cycle, making them validated targets for antiviral therapies. This guide focuses on two prominent inhibitors: nirmatrelvir, the active component of the FDA-approved drug Paxlovid, which targets Mpro, and GRL-0617, a well-studied experimental inhibitor of PLpro.

Quantitative Data on Inhibitor Interactions

The efficacy of an inhibitor is quantified by several key parameters that describe its binding affinity and inhibitory activity. The following tables summarize the available quantitative data for the interaction of nirmatrelvir with Mpro and GRL-0617 with PLpro.

Nirmatrelvir Interaction with SARS-CoV-2 Mpro

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.013 µM | FRET-based enzymatic assay | [1] |

| EC50 | 0.37 µM | Cell-based antiviral assay | [1] |

| Ki | 345.3 nM | Enzymatic inhibition assay | [2] |

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzymatic activity by 50%. EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response in a cell-based assay. Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

GRL-0617 Interaction with SARS-CoV-2 PLpro

| Parameter | Value | Assay Method | Reference |

| IC50 | 2.4 µM | FRET-based enzymatic assay | [3] |

| Ki | 1.8 µM | Fluorescence resonance energy transfer–based substrate cleavage assay | [4] |

| EC50 | 68.2 µM | Cytopathic effect (CPE) in Vero E6 cells | [4] |

Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental protocols. This section details the methodologies for the key experiments cited.

FRET-based Enzymatic Assay for Mpro and PLpro Inhibition

Objective: To determine the in vitro inhibitory activity of a compound against Mpro or PLpro.

Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for the respective protease, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched due to the proximity of the two moieties (Fluorescence Resonance Energy Transfer - FRET). Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 Mpro or PLpro enzyme.

-

FRET substrate peptide (e.g., for Mpro: Abz-SVTLQ-SGFRK(Dnp)-NH2; for PLpro: Z-RLRGG-AMC).

-

Assay buffer (e.g., 20 mM Bis-Tris, pH 7.8, 1 mM DTT).

-

Test inhibitor compound (e.g., nirmatrelvir or GRL-0617) at various concentrations.

-

96-well or 384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a microplate, add the inhibitor solution to the wells.

-

Add the recombinant Mpro or PLpro enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., at an excitation wavelength of 320 nm and an emission wavelength of 420 nm for the Abz/Dnp pair, or λex = 340 nm; λem = 450 nm for the AMC fluorophore).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-based Antiviral Assay (Cytopathic Effect - CPE)

Objective: To determine the efficacy of a compound in protecting host cells from virus-induced cell death.

Principle: The cytopathic effect (CPE) refers to the structural changes in host cells that are caused by viral invasion. In this assay, susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of an inhibitor. The ability of the inhibitor to protect the cells from virus-induced death is then quantified, typically using a cell viability reagent.

Materials:

-

Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3).

-

SARS-CoV-2 virus stock.

-

Cell culture medium and supplements.

-

Test inhibitor compound at various concentrations.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Luminometer or spectrophotometer.

-

Biosafety Level 3 (BSL-3) facility.

Procedure:

-

Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the inhibitor compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates in a BSL-3 facility for a period that allows for the development of CPE (e.g., 48-72 hours).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Plot the cell viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value. The cytotoxicity of the compound (CC50) is also determined in parallel on uninfected cells.

Visualizations of Pathways and Workflows

Diagrams created using the DOT language to visualize key processes.

SARS-CoV-2 Polyprotein Processing and Protease Inhibition

Caption: SARS-CoV-2 polyprotein processing by Mpro and PLpro and points of inhibition.

Experimental Workflow for FRET-based Inhibition Assay

Caption: Workflow for determining protease inhibitor IC50 using a FRET-based assay.

Logical Relationship of PLpro's Dual Functionality and Inhibition

Caption: Dual functionality of PLpro and its inhibition by GRL-0617.

Conclusion

The main protease and papain-like protease of SARS-CoV-2 are indispensable for the viral life cycle, making them highly attractive targets for antiviral drug development. Nirmatrelvir and GRL-0617 represent successful examples of inhibitors targeting Mpro and PLpro, respectively. The quantitative data and experimental protocols detailed in this guide provide a foundation for understanding the evaluation of such inhibitors. The continued investigation into the structure and function of these viral proteases and their interactions with small molecule inhibitors will be crucial for the development of new and improved therapeutics to combat COVID-19 and future coronavirus outbreaks.

References

Early-Stage Characterization of SARS-CoV-2-IN-26: A Covalent Inhibitor of the Main Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage characterization of SARS-CoV-2-IN-26, a promising antiviral candidate. This compound, also identified as compound 13, is a covalent inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication. This document summarizes its antiviral potency, cytotoxicity profile, and mechanism of action, and provides detailed experimental protocols for its initial evaluation.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral properties of this compound (compound 13) have been evaluated in cell-based assays. The compound demonstrates notable efficacy in inhibiting viral replication with a favorable preliminary safety profile.

| Parameter | Value | Cell Line | Notes |

| EC50 (50% Effective Concentration) | 1.82 µM | VeroE6-TMPRSS2 | Measures the concentration of the compound that inhibits 50% of viral replication.[1] |

| CC50 (50% Cytotoxic Concentration) | > 10 µM | VeroE6-TMPRSS2 | No significant cytotoxicity was observed at concentrations up to 10 µM.[1] |

| Selectivity Index (SI) | > 5.5 | - | Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window. |

| Binding Affinity (Kd) | 30 nM | - | Measures the binding strength of the compound to the SARS-CoV-2 Mpro.[1] |

Mechanism of Action: Covalent Inhibition of Mpro

This compound functions by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the main protease (Mpro). This irreversible binding inactivates the enzyme, thereby preventing the cleavage of viral polyproteins, a critical step in the viral replication cycle. The disruption of this process halts the production of functional viral proteins necessary for the assembly of new virions.

References

Methodological & Application

Application Notes and Protocols: SARS-CoV-2 Inhibitor-26 (IN-26) Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A crucial step in this process is the availability of robust and reliable cell-based assays for the screening and characterization of potential inhibitors. These assays are fundamental for determining the efficacy of antiviral compounds in a cellular context, providing valuable data on their ability to inhibit viral replication and elucidating their mechanism of action.

This document provides a detailed protocol for a cell-based assay designed to evaluate the antiviral activity of a hypothetical novel compound, SARS-CoV-2-IN-26. The described methodology is based on established principles for SARS-CoV-2 antiviral screening and can be adapted for high-throughput screening of compound libraries. The primary endpoint of this assay is the quantification of viral replication inhibition, typically by measuring viral RNA levels or through a reporter gene assay.

Principle of the Assay

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting viral replication in a susceptible cell line, such as Vero E6 cells which express the necessary entry receptor ACE2. The assay involves infecting the cells with SARS-CoV-2 in the presence of varying concentrations of the test compound. After a defined incubation period, the extent of viral replication is quantified. The half-maximal effective concentration (EC50) of the compound is then determined by analyzing the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized SARS-CoV-2 life cycle, which is the target of antiviral compounds, and the experimental workflow of the cell-based assay.

Caption: Generalized SARS-CoV-2 life cycle within a host cell.

Caption: Experimental workflow for the SARS-CoV-2 cell-based assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586) or other susceptible cell lines like A549-ACE2.[1]

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be performed in a Biosafety Level 3 (BSL-3) facility.[2][3]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Control Compound: A known SARS-CoV-2 inhibitor, such as Remdesivir, for use as a positive control.[4][5]

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Medium: DMEM with 2% FBS.

-

Reagents for Quantification:

-

For RT-qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, and specific primers/probes for a SARS-CoV-2 gene (e.g., N gene or E gene).

-

For Luciferase Reporter Assay: Luciferase assay reagent.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2).

-

BSL-3 laboratory facilities and appropriate personal protective equipment (PPE).

-

96-well or 384-well cell culture plates.[1]

-

Multichannel pipettes or automated liquid handler.

-

Real-time PCR system or a luminometer.

-

Cell Preparation and Seeding

-

Culture Vero E6 cells in T-75 flasks using complete cell culture medium.

-

On the day before the assay, wash the cells with PBS, detach them using trypsin-EDTA, and resuspend in fresh medium.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

-

Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.

Compound Preparation and Addition

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare a serial dilution of the test compound and the positive control (Remdesivir) in assay medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

-

Also prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Remove the culture medium from the cell plates and add 50 µL of the diluted compounds to the respective wells.

-

Incubate the plates for 1 hour at 37°C.

Viral Infection

-

Dilute the SARS-CoV-2 stock in assay medium to achieve the desired multiplicity of infection (MOI). A low MOI (e.g., 0.01-0.1) is often used to allow for multiple rounds of replication.

-

Add 50 µL of the diluted virus to each well, except for the mock-infected (cells only) control wells.

-

The final volume in each well should be 100 µL.

-

Incubate the plates for 24 to 48 hours at 37°C with 5% CO2.

Quantification of Viral Replication

A. By Real-Time RT-PCR:

-

After incubation, carefully remove and discard the supernatant.

-

Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step or two-step real-time RT-qPCR using primers and probes specific for a SARS-CoV-2 gene.

-

Use the cycle threshold (Ct) values to determine the relative amount of viral RNA in each well.

B. By Luciferase Reporter Assay (if using a reporter virus):

-

If using a SARS-CoV-2 reporter virus expressing a luciferase gene, after incubation, lyse the cells.

-

Add the luciferase assay substrate to the wells according to the manufacturer's protocol.

-

Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of viral replication.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.[4] A common method is the MTT or CellTiter-Glo assay, performed in parallel with the antiviral assay on uninfected cells.

-

Prepare a separate 96-well plate with cells and add the same concentrations of the compound as in the antiviral assay.

-

Incubate for the same duration.

-

Perform the cytotoxicity assay according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC50).

Data Presentation and Analysis

The inhibitory effect of the compound is calculated as a percentage of the virus control (no compound). The EC50 value is determined by fitting the dose-response data to a four-parameter logistic regression model. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |

| Remdesivir | 0.67[6] | >10 | >14.9 |

| Molnupiravir | 0.22[6] | >10 | >45.5 |

Note: EC50 and CC50 values for Remdesivir and Molnupiravir are provided as examples from published literature and may vary depending on the specific assay conditions.

Conclusion

The described cell-based assay provides a robust and adaptable platform for the evaluation of potential SARS-CoV-2 inhibitors like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the antiviral potency and cytotoxicity of test compounds, which is essential for advancing promising candidates in the drug development pipeline. Careful execution of controls and adherence to BSL-3 safety practices are paramount for the success and safety of these experiments.

References

- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 2. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecdc.europa.eu [ecdc.europa.eu]

- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Main Protease Inhibitor Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global effort to develop effective antiviral therapies. A key therapeutic target is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication and transcription.[1][2] Inhibition of Mpro activity effectively blocks viral replication, making it an attractive target for antiviral drug development.[2]

These application notes provide a comprehensive protocol for a high-throughput screening (HTS) campaign to identify novel analogs of potential SARS-CoV-2 inhibitors that target the main protease. The described workflow utilizes a robust in vitro fluorogenic assay designed for efficiency and accuracy in a high-throughput format.[3]

Principle of the Assay

The high-throughput screening assay for SARS-CoV-2 Mpro inhibitors is based on a fluorescence resonance energy transfer (FRET) principle. A synthetic peptide substrate contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitory activity of test compounds is determined by their ability to prevent this cleavage and thus reduce the fluorescence signal.

Featured Application: Identification of Novel Mpro Inhibitors

This protocol is designed for the rapid screening of large compound libraries to identify potential inhibitors of the SARS-CoV-2 main protease. The assay is optimized for a 384-well plate format, allowing for automated and high-throughput screening.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of SARS-CoV-2 Mpro inhibitor analogs is depicted below.

Caption: High-throughput screening workflow for SARS-CoV-2 Mpro inhibitors.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| SARS-CoV-2 Main Protease (recombinant) | Cayman Chemical | 701963 |

| Mpro Fluorogenic Substrate | AnaSpec | AS-65503 |

| Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 5 mM DTT) | Sigma-Aldrich | Various |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |

| 384-well, black, flat-bottom plates | Corning | 3573 |

| Positive Control (e.g., GC376) | MedChemExpress | HY-103593 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a 1X assay buffer solution containing 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, and 5 mM DTT. Filter sterilize and store at 4°C.

-

SARS-CoV-2 Mpro Enzyme Solution: Thaw the recombinant Mpro enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 50 nM) in cold assay buffer immediately before use. Keep the enzyme solution on ice.

-

Mpro Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to the final working concentration (e.g., 20 µM) in assay buffer. Protect the solution from light.

-

Positive Control: Prepare a stock solution of a known Mpro inhibitor, such as GC376, in DMSO. Create a dilution series for dose-response analysis.

High-Throughput Screening Protocol

-

Compound Plating:

-

Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

-

Dispense 100 nL of DMSO into the control wells (negative control) and 100 nL of the positive control inhibitor into the appropriate wells.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted SARS-CoV-2 Mpro enzyme solution to all wells of the assay plate.

-

Gently mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of the Mpro fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.

-

Immediately place the plate in a fluorescence plate reader capable of kinetic measurements.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.[2]

-

Data Analysis

-

Data Normalization:

-